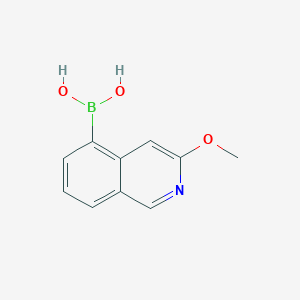

3-Methoxyisoquinolin-5-ylboronic acid

描述

3-Methoxyisoquinolin-5-ylboronic acid is a boronic acid derivative featuring an isoquinoline core substituted with a methoxy group at position 3 and a boronic acid (-B(OH)₂) group at position 5. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science. Its isoquinoline backbone provides enhanced aromatic stability and electronic diversity compared to simpler phenyl or pyridine analogs, making it valuable in drug discovery and organic synthesis .

属性

IUPAC Name |

(3-methoxyisoquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDNRNDXZFEULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258172 | |

| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-30-1 | |

| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methoxyisoquinolin-5-ylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 3-Methoxyisoquinolin-5-ylboronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted isoquinoline derivatives.

科学研究应用

3-Methoxyisoquinolin-5-ylboronic acid has several applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

Biology: The compound can be used to create biologically active molecules for drug discovery and development.

Industry: Used in the production of advanced materials and polymers.

作用机制

The mechanism of action of 3-Methoxyisoquinolin-5-ylboronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The methoxy group can participate in various substitution reactions, depending on the reaction conditions and nucleophiles used.

相似化合物的比较

Structural and Functional Analogues

Isoquinolin-5-ylboronic Acid

- Substituents : Boronic acid at position 5.

- Applications: Widely used in coupling reactions for drug intermediates, as demonstrated in the synthesis of pyridinone derivatives for mechanical allodynia therapeutics .

- Synthesis: Prepared via palladium-catalyzed coupling of 5-bromoisoquinoline under inert conditions (e.g., Pd(PPh₃)₂Cl₂, Cs₂CO₃, 1,4-dioxane, 80°C) .

5-Bromo-3-methoxyisoquinoline

- Core Structure: Isoquinoline.

- Substituents : Bromine at position 5, methoxy at position 3.

- Key Differences : Bromine replaces boronic acid, making it a precursor rather than a coupling agent.

- Applications : Intermediate in synthesizing boronic acid derivatives via halogen exchange reactions .

2-Methoxypyridine-5-boronic Acid

- Core Structure : Pyridine.

- Substituents : Methoxy at position 2, boronic acid at position 5.

- Key Differences: Smaller aromatic system (pyridine vs.

3-Fluoro-5-methoxyphenylboronic Acid

- Core Structure : Phenyl.

- Substituents : Fluoro at position 3, methoxy at position 5.

- Key Differences: Phenyl core lacks the fused bicyclic structure of isoquinoline, reducing rigidity and conjugation. The electron-withdrawing fluoro group counterbalances the electron-donating methoxy, affecting reactivity in cross-coupling .

Comparative Properties Table

生物活性

3-Methoxyisoquinolin-5-ylboronic acid is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHBNO

CAS Number: 2096337-30-1

This compound features a boronic acid functional group attached to an isoquinoline structure, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses, particularly through the modulation of kinase activity. This compound may stabilize certain proteins involved in these pathways, thus affecting downstream signaling cascades .

- Cytotoxic Effects: In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The IC value for MCF-7 cells was reported at approximately 18.76 µg/mL, indicating potent anticancer activity .

This compound exhibits several biochemical properties:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; moderate solubility in water |

| Stability | Stable under standard laboratory conditions; minimal degradation over time |

| Reactivity | Reacts with nucleophiles and can form complexes with biological targets |

Biological Activities

- Anticancer Activity:

- Antimicrobial Properties:

- Antioxidant Activity:

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of boronic acids, including this compound. For instance:

- A study published in December 2022 evaluated the biological activities of various boronic acid derivatives, highlighting their potential as therapeutic agents due to their multifaceted actions against bacterial infections and cancer .

- Another investigation explored the effects of boronic acid compounds on enzyme inhibition related to neurodegenerative diseases, suggesting that modifications to the isoquinoline structure can enhance biological activity against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。